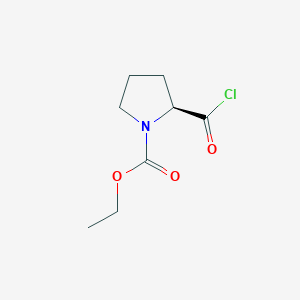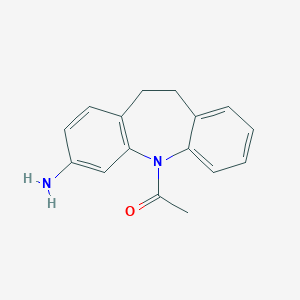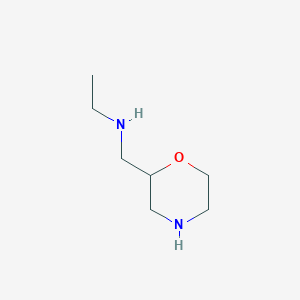
1-(Ethoxycarbonyl)-L-proline chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Ethoxycarbonyl)-L-proline chloride is a chemical compound used in scientific research. It is also known as ethyl N-(1-carboxy-2-hydroxypropyl) proline chloride. This compound is a derivative of proline, an amino acid commonly found in proteins. The synthesis of 1-(Ethoxycarbonyl)-L-proline chloride is an important process in the production of this chemical for research purposes.
Mechanism of Action
The mechanism of action of 1-(Ethoxycarbonyl)-L-proline chloride is not fully understood. However, it is believed to work by inhibiting certain enzymes in the body. This inhibition can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
1-(Ethoxycarbonyl)-L-proline chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases. It has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(Ethoxycarbonyl)-L-proline chloride in lab experiments include its ease of synthesis and its versatility as a building block in the synthesis of other compounds. However, its limitations include its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are many potential future directions for research involving 1-(Ethoxycarbonyl)-L-proline chloride. One area of interest is its potential as a drug candidate for the treatment of various diseases. Another area of interest is its use as a chiral auxiliary in asymmetric synthesis reactions. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 1-(Ethoxycarbonyl)-L-proline chloride involves the reaction of proline with ethyl chloroformate and triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using techniques such as column chromatography or recrystallization.
Scientific Research Applications
1-(Ethoxycarbonyl)-L-proline chloride is used in a variety of scientific research applications. It is commonly used as a building block in the synthesis of other compounds. It is also used as a chiral auxiliary in asymmetric synthesis reactions. Additionally, 1-(Ethoxycarbonyl)-L-proline chloride has been shown to have potential as a drug candidate for the treatment of various diseases.
properties
CAS RN |
111492-60-5 |
|---|---|
Product Name |
1-(Ethoxycarbonyl)-L-proline chloride |
Molecular Formula |
C8H12ClNO3 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
ethyl (2S)-2-carbonochloridoylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C8H12ClNO3/c1-2-13-8(12)10-5-3-4-6(10)7(9)11/h6H,2-5H2,1H3/t6-/m0/s1 |
InChI Key |
QTIHPNVUSJGZPM-LURJTMIESA-N |
Isomeric SMILES |
CCOC(=O)N1CCC[C@H]1C(=O)Cl |
SMILES |
CCOC(=O)N1CCCC1C(=O)Cl |
Canonical SMILES |
CCOC(=O)N1CCCC1C(=O)Cl |
synonyms |
1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, ethyl ester, (2S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)






![2-[[3-(2,2-Dicarboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]methyl]propanedioic acid](/img/structure/B53967.png)


